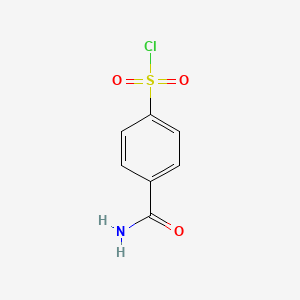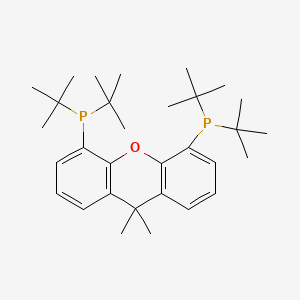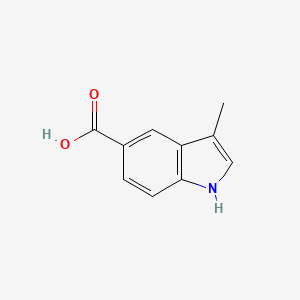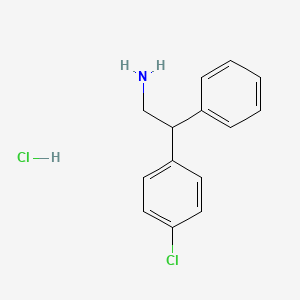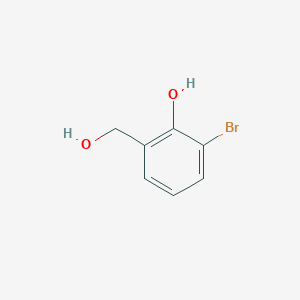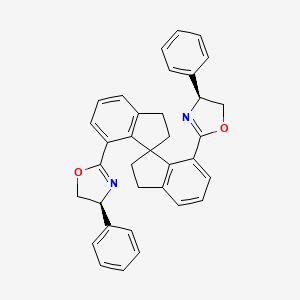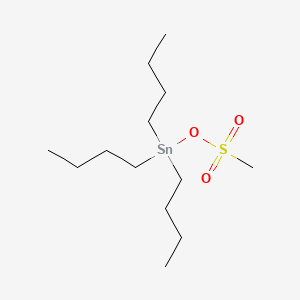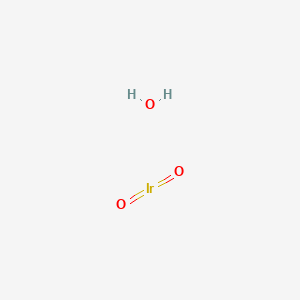
氧化铱(IV) 水合物
描述
Iridium(IV) oxide hydrate, with the chemical formula IrO₂·xH₂O, is a compound of iridium and oxygen in a hydrated form. It is a blue-black solid that adopts the rutile structure, featuring six-coordinate iridium and three-coordinate oxygen. This compound is known for its high stability, electrochemical catalytic activity, and excellent biocompatibility .
科学研究应用
Iridium(IV) oxide hydrate has a wide range of applications in scientific research:
作用机制
Target of Action
Iridium(IV) oxide hydrate primarily targets the oxygen evolution reaction (OER) . It is used as a catalyst in this reaction, which is a crucial process in water electrolysis . The OER is a fundamental reaction in various energy conversion and storage technologies .
Mode of Action
Iridium(IV) oxide hydrate interacts with its targets by facilitating the oxidation of water molecules and hydroxide ions . It acts as a catalyst in the OER, enhancing the reaction’s efficiency . The compound’s interaction with its targets results in the formation of oxygen gas, protons, and electrons .
Biochemical Pathways
The primary biochemical pathway affected by Iridium(IV) oxide hydrate is the water oxidation pathway . This pathway is part of the larger process of water electrolysis, which involves the decomposition of water into hydrogen and oxygen gases . The downstream effects of this pathway include the production of clean hydrogen gas, which can be used as a renewable energy source .
Pharmacokinetics
It is known that the compound is a blue-black solid that is insoluble in water , which suggests that its bioavailability would be low if it were to be used in a biological context.
Result of Action
The molecular and cellular effects of Iridium(IV) oxide hydrate’s action primarily involve the production of oxygen gas . As a catalyst in the OER, the compound facilitates the oxidation of water molecules and hydroxide ions, resulting in the formation of oxygen gas . This process also produces protons and electrons, which can be used in other reactions .
Action Environment
The action, efficacy, and stability of Iridium(IV) oxide hydrate can be influenced by various environmental factors. The use of low-purity ethanol or water, or the absence of a surfactant, can be detrimental to the compound’s electrocatalytic properties . Additionally, the compound’s stability and sensitivity can be influenced by the temperature and pH of the environment .
生化分析
Biochemical Properties
It is known that Iridium(IV) oxide hydrate can be used as an anode electrode for industrial electrolysis . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in electron transfer reactions.
Cellular Effects
It is known that Iridium(IV) oxide hydrate is insoluble in water , which suggests that it may have limited bioavailability and cellular effects
Molecular Mechanism
It is known that Iridium(IV) oxide hydrate can be used as an anode electrode for industrial electrolysis . This suggests that it may interact with biomolecules involved in electron transfer reactions.
Temporal Effects in Laboratory Settings
It is known that Iridium(IV) oxide hydrate is a stable compound , suggesting that it may have long-term effects on cellular function in in vitro or in vivo studies.
Metabolic Pathways
It is known that Iridium(IV) oxide hydrate can be used as an anode electrode for industrial electrolysis , suggesting that it may interact with enzymes or cofactors involved in electron transfer reactions.
Transport and Distribution
The transport and distribution of Iridium(IV) oxide hydrate within cells and tissues are not well studied. Given its insolubility in water , it is likely that it has limited bioavailability and distribution within cells and tissues.
准备方法
Synthetic Routes and Reaction Conditions: Iridium(IV) oxide hydrate can be synthesized through various methods:
Thermal Decomposition: Iridium trichloride (IrCl₃) is treated with oxygen at high temperatures to form Iridium(IV) oxide, which can then be hydrated.
Electrochemical Deposition: This method involves the deposition of iridium oxide onto a substrate through an electrochemical process.
Reactive Sputtering: A physical vapor deposition technique where iridium is sputtered in the presence of oxygen to form iridium oxide.
Industrial Production Methods: In industrial settings, iridium(IV) oxide hydrate is often produced using large-scale thermal decomposition and electrochemical deposition techniques due to their efficiency and scalability .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Typically involves the use of strong oxidizing agents and high temperatures.
Reduction: Commonly employs reducing agents such as hydrogen or hydrides.
Substitution: Often conducted in the presence of coordinating solvents and ligands.
Major Products:
相似化合物的比较
Ruthenium(IV) oxide (RuO₂): Similar in structure and catalytic properties but less stable under acidic conditions.
Platinum(IV) oxide (PtO₂): Also used as a catalyst but has different electrochemical properties and stability.
Osmium(IV) oxide (OsO₂): Shares similar catalytic applications but is more toxic and less commonly used.
Uniqueness: Iridium(IV) oxide hydrate stands out due to its exceptional stability, high catalytic activity, and biocompatibility. These properties make it particularly valuable in applications requiring long-term stability and high performance, such as in electrochemical cells and biosensors .
属性
IUPAC Name |
dioxoiridium;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ir.H2O.2O/h;1H2;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEPXCFHWKVNVAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O=[Ir]=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2IrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50583656 | |
| Record name | Dioxoiridium--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50583656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30980-84-8 | |
| Record name | Dioxoiridium--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50583656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![RuCl2[(R)-DM-BINAP][(R,R)-DPEN]](/img/structure/B1591378.png)
